molecular formula C10H11FO3 B1342900 3-(2-Fluoro-4-methoxyphenyl)propanoic acid CAS No. 852181-15-8

3-(2-Fluoro-4-methoxyphenyl)propanoic acid

Cat. No. B1342900
CAS RN: 852181-15-8
M. Wt: 198.19 g/mol
InChI Key: KLEYADLSRYOXMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Determination of Anti-allergenic Agents in Plasma

The study of anti-allergenic agents is crucial in the development of treatments for allergic reactions. A high-performance liquid chromatographic (HPLC) method was developed to analyze a new antiallergenic agent and its active acidic metabolite in plasma. This method includes ultraviolet or fluorescence detection and liquid-liquid or solid-phase extraction, providing quantitation of the compounds in bioavailability studies performed in dogs. The calibration of the method was successful in the ng/ml concentration range for both compounds in plasma .

Syn

Scientific Research Applications

Electrochemical Hydrogenation and Synthesis

Electrochemical hydrogenation techniques have been successfully applied to synthesize 3-(methoxyphenyl)propanoic acids, including compounds structurally similar to 3-(2-Fluoro-4-methoxyphenyl)propanoic acid, with virtually quantitative yield under specific conditions (Korotaeva et al., 2011).

Fluorinated Heterocyclic Compounds

The use of 2-fluoroacrylic building blocks, closely related to the chemical structure of interest, facilitated the efficacious synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, demonstrating the versatility of fluorinated compounds in synthesizing heterocyclic compounds (Shi et al., 1996).

Baeyer–Villiger Oxidation

A new finding in the selective Baeyer–Villiger oxidation of α-fluorinated ketones presents a practical route for synthesizing α-fluorinated esters. This method, including 4-methoxyphenyl substituted fluoroketones, highlights the enhanced reactivity of fluorine atoms in oxidation reactions, leading to high yields under mild conditions (Kobayashi et al., 2003).

Fluoropolymers Safety Evaluation

The safety evaluation of substances structurally related to 3-(2-Fluoro-4-methoxyphenyl)propanoic acid for use in food contact materials has been assessed, ensuring no safety concern for consumers under specific conditions (Andon et al., 2011).

Antimicrobial Activity

The synthesis of novel compounds structurally akin to the chemical of interest has been explored for their antimicrobial activity, showcasing the potential of fluorinated compounds in developing new antimicrobial agents (Nagamani et al., 2018).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEYADLSRYOXMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616064
Record name 3-(2-Fluoro-4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoro-4-methoxyphenyl)propanoic acid

CAS RN

852181-15-8
Record name 2-Fluoro-4-methoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852181-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Fluoro-4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.